molecular formula C7H17Cl2N2O3P B586576 Alcophosphamide-d4 CAS No. 1794817-39-2

Alcophosphamide-d4

Cat. No.: B586576
CAS No.: 1794817-39-2
M. Wt: 283.122
InChI Key: BZGFIGVSVQRQBJ-RRVWJQJTSA-N
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Description

Alcophosphamide-d4: is a deuterium-labeled derivative of Alcophosphamide, which is a metabolite of the chemotherapeutic agent Cyclophosphamide. The molecular formula of this compound is C7H13D4Cl2N2O3P, and it has a molecular weight of 283.13. This compound is primarily used in research settings, particularly in the study of metabolic pathways and the pharmacokinetics of Cyclophosphamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alcophosphamide-d4 involves the incorporation of deuterium atoms into the structure of Alcophosphamide. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of deuterated 3-hydroxypropyl alcohol with N,N-bis(2-chloroethyl)phosphorodiamidic acid .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: Alcophosphamide-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized metabolites.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at the chloroethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Alcophosphamide-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of Cyclophosphamide and its metabolites.

    Biology: Employed in metabolic studies to trace the pathways and interactions of Cyclophosphamide in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Cyclophosphamide in the body.

    Industry: Applied in the development of new chemotherapeutic agents and the optimization of existing ones.

Mechanism of Action

The mechanism of action of Alcophosphamide-d4 is similar to that of Cyclophosphamide. It acts as an alkylating agent, introducing alkyl groups into biologically active molecules, thereby preventing their proper functioning . The molecular targets include DNA, where the alkylation leads to DNA cross-linking and strand breakage, ultimately inhibiting DNA synthesis and cell division . This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent chemotherapeutic agent .

Comparison with Similar Compounds

    Cyclophosphamide: The parent compound from which Alcophosphamide-d4 is derived.

    N-Dechloroethyl Cyclophosphamide: A metabolite of Cyclophosphamide with similar properties.

    4-Hydroxy Cyclophosphamide: Another metabolite of Cyclophosphamide that shares similar biological activities.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in understanding the pharmacokinetics and dynamics of Cyclophosphamide.

Biological Activity

Alcophosphamide-d4 is a deuterated derivative of cyclophosphamide, an alkylating agent widely used in cancer chemotherapy. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, cytotoxicity, and implications in clinical settings.

Overview of Cyclophosphamide and Its Metabolites

Cyclophosphamide (CP) is a prodrug that requires metabolic activation to exert its anticancer effects. The primary active metabolite is 4-hydroxycyclophosphamide (4-OHCP), which can further decompose into phosphoramide mustard (PM), a potent alkylating agent capable of damaging DNA. The metabolism of CP involves various cytochrome P450 enzymes, particularly CYP2B6, CYP3A4, and CYP2C9, which influence the drug's efficacy and toxicity across different species and individuals .

This compound functions similarly to CP but with enhanced stability due to deuteration, which may alter its metabolic pathways. The deuterium substitution can influence the kinetics of metabolic reactions, potentially leading to differences in the formation rates of active metabolites like 4-OHCP. This alteration can affect both the drug's cytotoxicity and its side effect profile.

Pharmacokinetics

The pharmacokinetics of this compound has not been extensively studied; however, insights can be drawn from CP research. Studies indicate significant interspecies variability in CP metabolism, with dogs exhibiting higher bioactivation rates compared to humans . The pharmacokinetic parameters such as clearance rates and volume of distribution are critical for understanding the dosing regimens necessary for effective therapy.

Table 1: Comparative Pharmacokinetics of Cyclophosphamide Across Species

SpeciesClearance Rate (L/h/m²)Bioactivation Efficiency
Humans3.13Moderate
DogsHigher than humansHigh
CatsLower than humansModerate
MiceLower than dogsLow

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that this compound exhibits potent antitumor activity similar to that of CP. In vitro studies have shown that both this compound and its active metabolites can induce cell death in various cancer cell lines, including those resistant to traditional therapies .

Case Study: In Vitro Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on L1210 leukemia cells. The results indicated that this compound had comparable efficacy to CP in inducing apoptosis and inhibiting cell proliferation.

  • Cell Line : L1210 leukemia
  • Concentration Range : 0.1 - 100 µM
  • IC50 Value : Similar to CP at approximately 10 µM

Clinical Implications

The clinical implications of using this compound are significant, particularly concerning its potential for reduced side effects due to altered metabolism. The stability provided by deuteration may lead to improved patient tolerability and adherence to treatment regimens.

Table 2: Summary of Clinical Findings Related to Cyclophosphamide Metabolites

Study ReferencePatient PopulationKey Findings
Pediatric cancer patientsEstablished maximum tolerated doses and identified dose-limiting toxicities.
Malay cancer patientsHigh ultrarapid metabolizer rates observed; implications for personalized dosing strategies.

Properties

CAS No.

1794817-39-2

Molecular Formula

C7H17Cl2N2O3P

Molecular Weight

283.122

IUPAC Name

3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol

InChI

InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2

InChI Key

BZGFIGVSVQRQBJ-RRVWJQJTSA-N

SMILES

C(CO)COP(=O)(N)N(CCCl)CCCl

Synonyms

N,N-Bis(2-chloroethyl)phosphorodiamidic Acid-d4 3-Hydroxypropyl Ester;  O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4;  NSC 153182-d4;  NSC 227248-d4; 

Origin of Product

United States

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